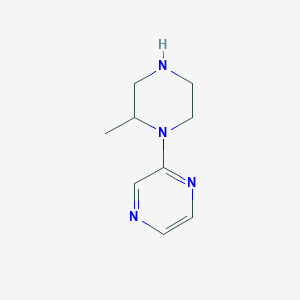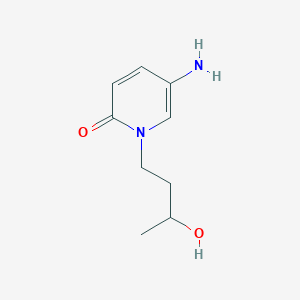
5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core with an amino group and a hydroxybutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybutylamine with a suitable pyridinone derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl side chain can yield butanone derivatives, while substitution reactions can produce a variety of N-substituted pyridinone compounds.
科学的研究の応用
5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino and hydroxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-Amino-1-(3-hydroxybutyl)-6-methylpyridin-2-one: This compound has a similar structure but with a methyl group at the 6-position.
5-Amino-1-(3-hydroxybutyl)pyridin-2-one: Lacks the dihydro component, making it structurally simpler.
Uniqueness
5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both amino and hydroxy functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
5-amino-1-(3-hydroxybutyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7(12)4-5-11-6-8(10)2-3-9(11)13/h2-3,6-7,12H,4-5,10H2,1H3 |
InChIキー |
XGVVMCHLCOXRKP-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1C=C(C=CC1=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)
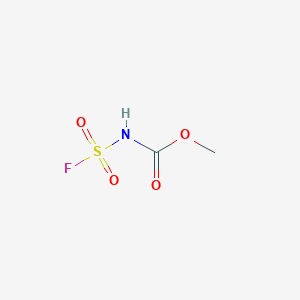
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)

![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)
![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)
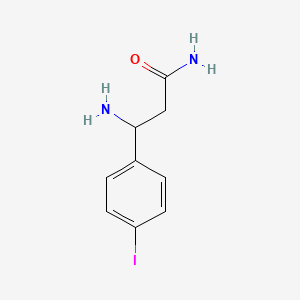


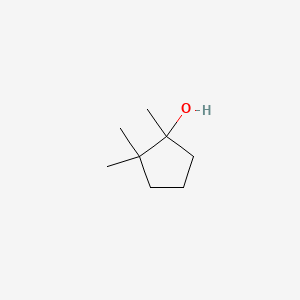
![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)
